3-(Trimethylsilyloxy)-1-butyne
Description
Structure
3D Structure
Properties
IUPAC Name |
but-3-yn-2-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h1,7H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKACVRKUKSWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939109 | |
| Record name | [(But-3-yn-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17869-76-0 | |
| Record name | Trimethyl[(1-methyl-2-propyn-1-yl)oxy]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl((1-methyl-2-propynyl)oxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(But-3-yn-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyloxy)-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Trimethylsilyloxy 1 Butyne and Its Congeners
Stereoselective and Regioselective Synthesis of 3-(Trimethylsilyloxy)-1-butyne
The enantioselective synthesis of this compound is a critical process for accessing chiral building blocks in organic synthesis. The primary route to this compound involves the stereoselective silylation of a prochiral or racemic secondary alcohol, 3-butyn-2-ol.
Recent advancements in catalysis have enabled highly efficient kinetic resolutions of racemic secondary alcohols, including propargylic alcohols, through enantioselective silylation. Copper-hydride (Cu-H) catalyzed systems have emerged as particularly effective. For instance, the kinetic resolution of a broad range of tertiary propargylic alcohols has been achieved with high selectivity factors using a catalyst generated from MesCu and a chiral bisphosphine ligand like (R,R)-Ph-BPE, employing a simple hydrosilane as the silylating agent. researchgate.netdntb.gov.ua While this method has been demonstrated for tertiary alcohols, the principles can be extended to secondary alcohols like 3-butyn-2-ol.
Furthermore, the development of chiral Lewis basic catalysts has provided another avenue for the enantioselective silylation of alcohols. Chiral guanidine (B92328) catalysts, for example, have been successfully used in the kinetic resolution of racemic 1-indanol (B147123) derivatives via asymmetric silylation with chlorosilanes, achieving high selectivity with low catalyst loadings. researchgate.net A synergistic approach combining a chiral Lewis basic catalyst to activate the alcohol and an achiral nucleophilic co-catalyst to activate the silylating agent has been shown to improve reaction rates and efficiency in the enantioselective monosilylation of diols. nih.gov
A notable example of a related enantioselective synthesis involves the preparation of (2S,3R)-1-Chloro-2-(2,4-difluorophenyl)-3-((trimethylsilyl)oxy)butan-2-ol, a key intermediate for triazole antifungal agents. acs.org This synthesis highlights the utility of silylated chiral building blocks.
The regioselectivity in the silylation of butynediols can be controlled through the use of appropriate catalysts and reaction conditions. For instance, regioselective silylation of pyranosides containing cis-diol groups has been achieved using a boronic acid/Lewis base co-catalyst system. rsc.org This approach relies on the formation of a tetracoordinate adduct that enhances the nucleophilicity of the targeted hydroxyl group. rsc.org
| Starting Material | Silylating Agent | Catalyst/Promoter | Key Feature | Reference |
| Racemic Propargylic Alcohols | Hydrosilane | MesCu/(R,R)-Ph-BPE | Kinetic Resolution | researchgate.netdntb.gov.ua |
| Racemic 1-Indanol Derivatives | Triphenylchlorosilane | Chiral Guanidine | Kinetic Resolution | researchgate.net |
| meso-Diols | Silylating Agent | Chiral Lewis Base & Achiral Co-catalyst | Desymmetrization | nih.gov |
| Pyranosides (cis-diols) | Silylating Agent | Boronic Acid/Lewis Base | Regioselective Silylation | rsc.org |
Synthesis of Related Alkynyl Silyl (B83357) Ethers
The synthesis of the positional isomer, 1-(trimethylsilyloxy)-3-butyne, typically starts from 3-butyn-1-ol (B147353). A detailed procedure for the preparation of the related compound, 4-(trimethylsilyl)-3-butyn-1-ol, provides a clear roadmap for this transformation. orgsyn.orgprepchem.com The process involves the deprotonation of the terminal alkyne and the alcohol using a Grignard reagent, followed by reaction with chlorotrimethylsilane (B32843) to silylate the alkyne. A subsequent acidic workup selectively removes the silyl group from the oxygen, yielding the alkynyl alcohol. To obtain 1-(trimethylsilyloxy)-3-butyne, the hydroxyl group of 3-butyn-1-ol would be silylated, while leaving the terminal alkyne intact. This can be achieved by reacting 3-butyn-1-ol with a silylating agent like chlorotrimethylsilane in the presence of a base such as pyridine (B92270) or triethylamine.
A general synthesis of 3-butyn-1-ol involves the reaction of monoethynyl magnesium chloride with ethylene (B1197577) oxide in tetrahydrofuran. google.com
The synthesis of 3-methyl-3-(trimethylsilyloxy)-1-butyne is readily accomplished by the silylation of 3-methyl-1-butyn-3-ol. guidechem.com This tertiary alcohol can be reacted with a silylating agent such as hexamethyldisilazane (B44280) (HMDS) or chlorotrimethylsilane in the presence of a suitable catalyst or base. guidechem.com The synthesis of the precursor, 3-methyl-3-buten-1-ol, has been reported via a two-step method involving the condensation and esterification of carboxylic acid, isobutene, and formaldehyde, followed by hydrolysis. google.com Another method involves a Grignard reaction of methallyl halide with formaldehyde. google.com
The hydrostannylation of 2-methyl-2-(trimethylsilyloxy)-3-butyne has also been studied, indicating the reactivity of such substituted silyloxybutynes. ucl.ac.uk
| Target Compound | Starting Material | Key Reagents | Reference |
| 1-(Trimethylsilyloxy)-3-butyne | 3-Butyn-1-ol | Chlorotrimethylsilane, Base | General Method |
| 4-(Trimethylsilyl)-3-butyn-1-ol | 3-Butyn-1-ol | Ethylmagnesium bromide, Chlorotrimethylsilane | orgsyn.orgprepchem.com |
| 3-Methyl-3-(trimethylsilyloxy)-1-butyne | 3-Methyl-1-butyn-3-ol | Hexamethyldisilazane or Chlorotrimethylsilane | guidechem.com |
Catalyst Systems and Reaction Conditions for Silyloxyalkyne Formation
The formation of silyloxyalkynes is fundamentally an O-silylation reaction of an alcohol. A variety of catalyst systems and reaction conditions can be employed to achieve this transformation efficiently and selectively.
For simple silylations, common silylating agents include chlorotrimethylsilane (TMSCl) and hexamethyldisilazane (HMDS). These reactions are often carried out in the presence of a base like pyridine, triethylamine, or imidazole (B134444) to neutralize the generated acid (e.g., HCl from TMSCl).
Catalytic approaches offer milder reaction conditions and improved efficiency. H-β zeolite has been shown to be an effective heterogeneous catalyst for the silylation of alcohols and phenols with HMDS under solvent-free conditions. rsc.org This method provides an environmentally friendly protocol with catalyst recyclability. rsc.org
For enantioselective silylations, as discussed in section 2.1, transition metal-based catalysts and chiral organocatalysts are employed. Copper(I) complexes with chiral phosphine (B1218219) ligands are prominent for the kinetic resolution of propargylic alcohols. researchgate.netdntb.gov.ua Chiral Lewis basic catalysts, such as guanidines and pyridines, have also demonstrated high efficacy in promoting enantioselective silylation. researchgate.netnih.gov The combination of a chiral catalyst with an achiral co-catalyst can significantly enhance reaction rates and reduce catalyst loading. nih.gov
| Catalyst System | Silylating Agent | Substrate Scope | Key Advantage | Reference |
| Base (e.g., Pyridine) | TMSCl | Alcohols | General, Stoichiometric | - |
| H-β Zeolite | HMDS | Alcohols, Phenols | Heterogeneous, Solvent-free | rsc.org |
| MesCu/(R,R)-Ph-BPE | Hydrosilane | Propargylic Alcohols | High Enantioselectivity | researchgate.netdntb.gov.ua |
| Chiral Guanidine | Chlorosilanes | Secondary Alcohols | Low Catalyst Loading | researchgate.net |
| Chiral Lewis Base/Achiral Co-catalyst | Silylating Agent | Diols | Improved Efficiency | nih.gov |
Chemo- and Diastereoselective Control in Synthetic Pathways
Achieving chemo- and diastereoselectivity is paramount in the synthesis of complex molecules derived from silyloxybutynes. The silyloxy group can act as a directing group, influencing the stereochemical outcome of subsequent reactions.
In the context of substituted silyloxybutynes, diastereoselective synthesis often relies on the substrate's inherent chirality or the use of chiral auxiliaries. For example, the diastereoselective alkylation of 4-silyloxyproline esters, where the stereocenter on the proline ring directs the approach of the electrophile, has been demonstrated. rsc.org The use of chiral menthyl esters as auxiliaries significantly enhanced the diastereoselectivity of the alkylation. rsc.org
Diastereoselective synthesis of functionalized δ-lactones has been achieved through the silyl-cupration of dimethyl-2-alkylidene glutarates. researchgate.net The diastereoselectivity of the subsequent cyclization is dependent on the steric bulk of the substituent on the glutarate. researchgate.net Similarly, highly substituted cyclohexanones can be synthesized with high diastereoselectivity via cascade inter-intramolecular double Michael addition processes. researchgate.net
The diastereoselective synthesis of new zwitterionic bicyclic lactams has been accomplished through an intramolecular non-classical Corey–Chaykovsky ring-closing reaction, generating multiple new stereogenic centers with high diastereoselectivity. nih.gov Furthermore, the diastereoselective synthesis of trans-cyclooctenes has been achieved through stereocontrolled 1,2-additions of nucleophiles to a trans-cyclooctenone precursor. nih.gov
Mechanistic Elucidation of Reactions Involving 3 Trimethylsilyloxy 1 Butyne
Detailed Reaction Mechanisms for Pericyclic and Cycloaddition Pathways
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edunumberanalytics.com These reactions are characterized by their high stereospecificity and are generally unaffected by changes in solvent polarity or the presence of radical initiators or scavengers. msu.edu For 3-(trimethylsilyloxy)-1-butyne, cycloaddition reactions, a major type of pericyclic reaction, are of significant interest.
In certain cycloaddition reactions, particularly [4+3] cycloadditions, the formation of an allylic cation intermediate is a key mechanistic step. researchgate.net For this compound, the corresponding allylic cation would be the 2-(trimethylsilyloxy)allyl cation. The generation of such cations has been documented, and their subsequent reactions with 1,3-dienes lead to the formation of seven-membered rings. acs.org
The stability and reactivity of this allylic cation are significantly influenced by the trimethylsilyloxy group. The silicon atom, being more electropositive than carbon, can stabilize a positive charge in the β-position through hyperconjugation, a phenomenon known as the β-silyl effect. soci.org This effect involves the donation of electron density from the C-Si σ-bond into the empty p-orbital of the carbocation. This stabilization suggests that the positive charge in the 2-(trimethylsilyloxy)allyl cation is delocalized across the three-carbon backbone, with a significant partial positive charge residing on the carbon atom bearing the silyloxy group. This charge distribution influences the regioselectivity of the subsequent nucleophilic attack by a diene.
While direct spectroscopic characterization and a detailed charge distribution map for the allylic cation derived specifically from this compound are not extensively reported, its behavior can be inferred from studies on analogous 2-(trimethylsiloxy)allyl cations. acs.org These studies confirm their role as reactive intermediates in cycloaddition reactions.
Lewis acids play a pivotal role in modulating the reactivity of this compound and directing the course of cycloaddition reactions. researchgate.netcdnsciencepub.comcdnsciencepub.com Complexation of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), to the oxygen atom of the trimethylsilyloxy group enhances the electrophilicity of the molecule. researchgate.netcdnsciencepub.com This activation facilitates the formation of the allylic cation intermediate, which can then participate in cycloaddition reactions. researchgate.net
In the case of reactions with dienes, the presence of a Lewis acid can promote [4+3] cycloaddition pathways over other competing reactions. researchgate.net For instance, the reaction of 3-(trimethylsiloxy)-but-3-en-2-one, a related silyl (B83357) enol ether, with butadiene in the presence of TiCl₄ or SnCl₄ yields products from both [4+3] and [4+2] cycloadditions. cdnsciencepub.com The Lewis acid activates the silyl enol ether towards cycloaddition and influences the regiochemical and stereochemical outcome of the reaction. The choice of Lewis acid and reaction conditions can be tuned to favor the desired cycloadduct.
The general mechanism involves the coordination of the Lewis acid to the oxygen atom, followed by the generation of the allylic cation. This cation is then trapped by the diene in a concerted or stepwise fashion to form the cycloaddition product. The Lewis acid is regenerated in the catalytic cycle or is consumed in stoichiometric amounts depending on the reaction conditions.
Mechanistic Studies of Metal-Catalyzed Hydroelementation
Metal-catalyzed hydroelementation, the addition of an E-H bond (where E is an element like B, Si, or Sn) across the alkyne functionality, is a powerful method for the synthesis of functionalized vinyl derivatives. rsc.orgacs.org The mechanism of these reactions is highly dependent on the metal catalyst, the ligand, and the hydroelementation agent.
Hydroboration: The hydroboration of alkynes can proceed through different mechanistic pathways depending on the catalyst. For instance, with certain ruthenium catalysts, the reaction is proposed to involve the formation of a Ru-H species, which then undergoes migratory insertion of the alkyne. rsc.org For other systems, such as those using cobalt catalysts, the mechanism may involve the formation of a Co-borane species. rsc.org The regioselectivity of the hydroboration of unsymmetrical alkynes is a key challenge and is often controlled by the steric and electronic properties of the substituents on the alkyne and the ligands on the metal center.
Hydrosilylation: The hydrosilylation of alkynes can also be catalyzed by a variety of transition metals. Lewis acid-catalyzed hydrosilylation often proceeds via an outer-sphere mechanism. rsc.org In this pathway, the alkyne reacts with the Lewis acid to form a zwitterionic or vinyl carbocation intermediate, which is then reduced by a hydride transfer from the silane (B1218182). rsc.org Transition metal-free hydrosilylation catalyzed by boranes on silicon nanocrystals has also been reported, with proposed mechanisms involving either syn-addition of the borane (B79455) followed by metathesis or the formation of a zwitterionic vinyl carbocation. rsc.org
Hydrostannation: The hydrostannation of alkynes can be achieved under radical conditions or with metal catalysts such as those based on palladium or ruthenium, as well as with Lewis acids. acs.org The mechanism under metal catalysis typically involves the oxidative addition of the Sn-H bond to the metal center, followed by migratory insertion of the alkyne and reductive elimination to afford the vinylstannane.
For this compound, the presence of the silyloxy group and the terminal alkyne moiety will influence the regioselectivity of the hydroelementation reaction, and the choice of catalyst and conditions will be critical in determining the final product.
Stereochemical and Regiochemical Determinations in Catalytic Transformations
The stereochemistry and regiochemistry of catalytic transformations involving this compound are dictated by a combination of factors, including the nature of the catalyst, the ligands, the solvent, and the substrate itself.
In cycloaddition reactions , the use of chiral Lewis acids can, in principle, induce enantioselectivity in the formation of the cycloadducts. researchgate.net The regioselectivity of [4+3] cycloadditions is governed by the electronic properties of the allylic cation intermediate and the diene. The more nucleophilic terminus of the diene will typically attack the more electrophilic carbon of the allylic cation.
In metal-catalyzed hydroelementation reactions , the regioselectivity of the addition to the unsymmetrical alkyne is a major consideration. For terminal alkynes like this compound, the addition can lead to either the α- or β-vinyl product. The outcome is often controlled by the steric bulk of the substituents and the electronic bias imparted by the catalyst and ligands. For example, in the nickel-catalyzed hydroarylation of terminal alkynes, the use of a directing group can control the regioselectivity of the addition. acs.org Similarly, in hydroamination reactions, the catalyst can direct the addition to be either Markovnikov or anti-Markovnikov. libretexts.org
The stereochemistry of the addition is also a critical aspect. Many metal-catalyzed hydroelementation reactions proceed via a syn-addition mechanism, leading to the formation of the (Z)-isomer of the vinyl product. However, anti-addition pathways are also known, particularly in radical reactions or with specific catalyst systems.
Kinetic Studies and Reaction Rate Analysis
For pericyclic reactions , kinetic studies are a key tool in supporting a concerted mechanism. numberanalytics.com These reactions are typically characterized by a single kinetic step and are often unimolecular or bimolecular depending on the specific reaction type (e.g., intramolecular electrocyclization vs. intermolecular cycloaddition). msu.edu The rate of these reactions is influenced by the activation energy of the cyclic transition state.
In metal-catalyzed reactions , such as hydroamination, kinetic studies can elucidate the rate-determining step and the dependence of the reaction rate on the concentrations of the catalyst, substrate, and other reagents. For example, in the hydroamination of alkynes catalyzed by zirconium imido complexes, the reaction rate was found to be first-order in the catalyst, zeroth-order in the alkyne, and inverse-order in the amine, suggesting that the formation of the active catalyst is the rate-determining step. libretexts.org
Table 1: General Kinetic Observations in Related Catalytic Reactions
| Reaction Type | Catalyst System | Observed Rate Dependencies | Reference |
|---|---|---|---|
| Hydroamination | Zirconium Imido Complex | First-order in catalyst, zeroth-order in alkyne, inverse-order in amine | libretexts.org |
This table illustrates how kinetic data can provide valuable mechanistic information. Similar studies on reactions involving this compound would be necessary to fully understand their kinetic profiles.
Mechanistic Insights into Silicon-Mediated Transformations, e.g., Silene Generation
Silenes (R₂Si=CR₂) are highly reactive silicon analogues of alkenes. Their generation and subsequent reactions are a topic of significant interest in organosilicon chemistry. The formation of a silene from this compound is a plausible but not well-documented transformation.
One potential pathway for silene generation could involve a thermal or photochemical rearrangement. However, the high strength of the Si-O bond would likely make a simple elimination to form a silene and an enol or ketone energetically unfavorable.
A more plausible scenario for silicon-mediated reactivity involves the participation of the silyl group in stabilizing intermediates or directing reaction pathways. For instance, in the reaction of alkynyl allyl silanes catalyzed by gold, a carbocationic intermediate is proposed, which undergoes nucleophilic attack at the silicon center. nih.gov
The addition of an alkyne to a pre-formed polar silene has been studied mechanistically, indicating that silyl-substituted alkynes can react with silenes. core.ac.uk However, the generation of a silene from a silyloxyalkyne like this compound remains a speculative pathway without direct experimental evidence in the reviewed literature. The inherent stability of the trimethylsilyloxy group suggests that reactions at the alkyne moiety are more likely to occur without disruption of the Si-O bond under typical conditions.
Applications of 3 Trimethylsilyloxy 1 Butyne in Complex Molecule Synthesis
Construction of Carbocyclic and Heterocyclic Ring Systems
Synthesis of Spiro and Bridged Polycyclic Architectures
The construction of spirocycles and bridged polycycles, which feature prominently in approved drugs and natural products, requires sophisticated synthetic strategies. beilstein-journals.orgucl.ac.uk The functional handles present in 3-(trimethylsilyloxy)-1-butyne and its derivatives provide unique opportunities for orchestrating the complex cyclizations needed to form these three-dimensional scaffolds.
A notable application is found in an approach toward the bis-spiroacetal core of the polyether antibiotic epi-17-deoxy-(0-8)-salinomycin. A key intermediate, 7-methyl-4-trimethylsilyloxy-7-octen-1-yne, which contains the characteristic silyloxy-alkyne motif, was utilized in a multi-step sequence to construct a complex 1,6,8-trioxadispiro[4.1.5.3]pentadecane ring system. soton.ac.uk
Modern synthetic methods, such as C–H bond insertion cascades, also leverage the reactivity of the alkyne group. In these reactions, an intermediate carbene can react with an adjacent alkyne to rapidly assemble a bridged-polycyclic product, a strategy applicable to precursors derived from this compound. beilstein-journals.org Such methods provide efficient access to complex bicyclo[3.2.1]octane and bicyclo[2.2.2]octane cores found in numerous natural products. beilstein-journals.org
Enantioselective and Diastereoselective Access to Chiral Building Blocks
The generation of stereocenters with high fidelity is critical in the synthesis of pharmaceuticals and other chiral molecules. The trimethylsilyloxy group in this compound and its derivatives plays a significant role in directing the stereochemical outcome of reactions, enabling both enantioselective and diastereoselective transformations.
A compelling demonstration of diastereocontrol is the allylation of chiral C(4)-substituted 1-alkynyl-1-trimethylsilyloxy-2-butene systems. When treated with a Lewis acid in the presence of allyltrimethylsilane, these substrates yield conjugated dienyne products with a very high level of stereocontrol. nih.gov The stereochemical outcome is dictated by the geometry of the starting butene, with the (E)-substrates affording anti products and (Z)-substrates providing syn products, a result attributed to Cieplak conformation and neighboring-group participation effects, respectively. nih.gov
This type of stereochemical control is vital in the synthesis of complex bioactive molecules. For instance, the enantioselective synthesis of the antifungal agent Voriconazole relies on intermediates where a trimethylsilyloxy group is strategically placed to guide the formation of the correct stereoisomer. The synthesis of (2S,3R)-1-chloro-2-(2,4-difluorophenyl)-3-((trimethylsilyl)oxy)butan-2-ol serves as a key example of how this building block facilitates the construction of chiral architectures. acs.org Similarly, the diastereoselective addition of related silyl (B83357) enol ethers, like 1-trimethylsilyloxycyclohexene, to nitroolefins further illustrates the broad utility of these reagents in producing stereochemically defined products. cdnsciencepub.com
Strategic Use as a Masked Functional Group or Synthon Equivalent in Multi-Step Syntheses
In the chess game of multi-step synthesis, the ability to mask and later reveal a functional group is a key tactic. This compound is a masterful example of a masked functional group and a versatile synthon equivalent. The trimethylsilyl (B98337) (TMS) group serves as a robust protecting group for the secondary alcohol, rendering it inert to a wide range of reaction conditions from which it can be easily removed later. thermofishersci.in
This protection strategy allows chemists to perform extensive modifications on the terminal alkyne without affecting the hydroxyl group. The alkyne itself can be transformed into a variety of other functionalities, such as ketones, vinyl groups, or be used in coupling reactions.
More powerfully, silyloxy-containing structures can act as equivalents for more complex and often unstable synthons. For example, 1,3-bis(trimethylsilyloxy)-1,3-butadienes are widely regarded as stable, electroneutral equivalents of 1,3-dicarbonyl dianions. researchgate.net By analogy, this compound can be viewed as a synthon for the but-3-yn-2-ol anion. Furthermore, the silyl group can act as a control element to direct the regioselectivity of subsequent reactions. In titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, silyloxy-substituted alkynes serve as effective and selective coupling partners, demonstrating a role beyond simple protection. nih.gov This ability to mask functionality and serve as a stable equivalent for reactive intermediates makes this compound a highly strategic tool in the synthesis of complex molecules. acs.org
Integration into Cascade and Domino Reactions for Enhanced Efficiency
Cascade and domino reactions, which combine multiple bond-forming events in a single pot, represent the pinnacle of synthetic efficiency, rapidly building molecular complexity from simple starting materials. researchgate.netrsc.orgnih.gov Silyloxy-dienes and related compounds are particularly well-suited for initiating such sequences.
While direct examples involving this compound are specific to its application, the closely related 1,3-bis(trimethylsilyloxy)-1,3-butadienes have been extensively used in powerful domino reactions. One such process involves a Lewis acid-catalyzed reaction with oxalyl chloride to generate γ-alkylidenebutenolides, an important pharmacological scaffold, with high regio- and stereoselectivity. researchgate.netnih.gov Another elegant example is a domino '2:1 condensation/intramolecular aldol' reaction with tetraalkoxymethanes to conveniently access functionalized 3-hydroxy-5-alkoxyhomophthalates. rsc.org
These examples establish a clear precedent for the utility of silyloxy-containing building blocks in complex cascade sequences. The dual reactivity of this compound, with its nucleophilic (deprotonated alkyne) and electrophilic (alkyne functionalization) potential, combined with the masked hydroxyl group, makes it an ideal candidate for integration into novel domino reactions designed to construct polycyclic and highly functionalized molecules with high efficiency.
Contributions to Natural Product Synthesis and Bioactive Compounds
The ultimate test of a synthetic building block is its successful application in the total synthesis of complex, biologically active molecules. By this measure, this compound and its derivatives have proven to be exceptionally valuable. The use of silicon-based protecting groups is considered almost essential in modern natural product synthesis. thermofishersci.in
A prominent example of its utility is in the synthesis of the triazole antifungal drug, Voriconazole . Key synthetic routes to this important pharmaceutical employ a chlorobutanol (B1668791) intermediate bearing a trimethylsilyloxy group, (2S,3R)-1-chloro-2-(2,4-difluorophenyl)-3-((trimethylsilyl)oxy)butan-2-ol, to set the crucial stereochemistry of the final active ingredient. acs.orgepo.orggoogle.com
Beyond pharmaceuticals, derivatives of this building block have been applied in strategies targeting complex natural products. For instance, a silyloxy-alkyne was a key component in a synthetic approach to the bis-spiroacetal core of epi-17-deoxy-(0-8)-salinomycin , a member of the polyether antibiotic family. soton.ac.uk Furthermore, the molecular scaffolds that can be accessed using this reagent, such as seven-membered oxa-bridged rings, are found in a variety of bioactive natural products, underscoring the strategic importance of this versatile chemical tool. rsc.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(trimethylsiloxy)-but-3-en-2-one |
| Allyltrimethylsilane |
| Butadiene |
| epi-17-deoxy-(0-8)-salinomycin |
| Tin tetrachloride |
| Titanium tetrachloride |
| Voriconazole |
| 1,3-bis(trimethylsilyloxy)-1,3-butadiene |
| 1-trimethylsilyloxycyclohexene |
| 3-Acyloxy-1,4-enyne |
| 3-hydroxy-5-alkoxyhomophthalates |
| 7-methyl-4-trimethylsilyloxy-7-octen-1-yne |
| (2S,3R)-1-chloro-2-(2,4-difluorophenyl)-3-((trimethylsilyl)oxy)butan-2-ol |
| Oxalyl chloride |
| Tetraalkoxymethanes |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probing (e.g., Charge Delocalization, Stereochemistry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 3-(trimethylsilyloxy)-1-butyne and its derivatives. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.
In studies involving reactions of silyl (B83357) enol ethers, such as 3-(trimethylsilyloxy)-but-3-en-2-one, with Lewis acids, ¹H NMR spectroscopy has been instrumental in demonstrating charge delocalization within the resulting complexes. cdnsciencepub.com The significant downfield shift of vinyl proton resonances in the presence of a Lewis acid like tin tetrachloride (SnCl₄) indicates that these systems can be viewed as complexed α,β-unsaturated enones. cdnsciencepub.com This charge delocalization is a key factor in understanding the reactivity and selectivity of these intermediates in subsequent reactions.
Furthermore, NMR is crucial for determining the stereochemistry of reaction products. For instance, in the synthesis of α-amino-β-hydroxycyclohexenecarboxylic acid derivatives, various NMR techniques, including ¹H-¹H COSY and NOESY experiments, were employed to assign the stereoisomers. acs.org The ability to distinguish between diastereomers is vital for controlling and understanding the stereochemical outcome of a reaction. The Mosher method, which involves creating diastereomeric esters or amides, is a well-established NMR technique for determining the absolute configuration of chiral centers. usm.edu
The analysis of coupling constants in ¹H NMR spectra can also provide valuable stereochemical information. For example, in the study of organotin compounds derived from related alkynes, the magnitude of ³J(H,H) coupling constants was used to differentiate between Z and E isomers. ucl.ac.uk
Table 1: Representative ¹H NMR Data for a Derivative of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 4.12 | dd | 9.8, 4.0 |
| H-3 | 3.89 | m | |
| H-2a | 2.11 | ddd | 13.4, 9.8, 4.2 |
| H-2b | 1.69 | ddd | 13.4, 8.6, 4.0 |
| CH₃ (on butoxy) | 1.16 | d | 6.1 |
| Si(CH₃)₃ | 0.08 | s | |
| Data derived from a study on (1S,3R)-1-Tributylstannyl-3-triethylsilyloxy-1-(trimethylsilyloxy)butane. wiley-vch.de |
Mass Spectrometry Techniques for Identification of Intermediates and Products in Complex Reaction Mixtures
Mass spectrometry (MS) is an essential analytical technique for identifying the components of complex reaction mixtures, including transient intermediates and final products, by determining their mass-to-charge ratio (m/z).
In the context of this compound and related compounds, various MS techniques are employed. Electron ionization (EI) mass spectrometry can provide characteristic fragmentation patterns that aid in structural elucidation. aip.org For instance, the mass spectrum of 1-Butyne, 3,3-dimethyl-1-trimethylsilyl- is available in the NIST Mass Spectrometry Data Center. nist.gov Predicted collision cross-section (CCS) values for adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu
Fast Atom Bombardment (FAB) mass spectrometry has been used for the characterization of derivatives of this compound, often using a 3-nitrobenzyl alcohol matrix. wiley-vch.de This soft ionization technique is particularly useful for analyzing non-volatile or thermally labile compounds.
Furthermore, MS/MS experiments, where ions are fragmented and analyzed sequentially, are invaluable for determining the structure of complex molecules, such as in the structural elucidation of natural products where the sequence of constituent amino acids was determined. acs.org
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 143.08867 | 129.8 |
| [M+Na]⁺ | 165.07061 | 138.9 |
| [M-H]⁻ | 141.07411 | 129.8 |
| [M+NH₄]⁺ | 160.11521 | 150.0 |
| [M+K]⁺ | 181.04455 | 138.3 |
| Data from PubChemLite. uni.lu |
Chromatographic Methods for Reaction Monitoring and Product Purification (e.g., GC-MS, HPLC)
Chromatographic techniques are fundamental for both monitoring the progress of reactions involving this compound and for the purification of the resulting products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination that separates volatile compounds in a gas chromatograph and then identifies them using a mass spectrometer. This technique is widely used for the analysis of reaction mixtures containing silylated compounds. tsijournals.comchemijournal.comtubitak.gov.trajrconline.org For example, GC-MS has been used to identify and quantify the components of complex mixtures after derivatization with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). tsijournals.com The separation is typically performed on a fused silica (B1680970) capillary column, and the identification is based on the retention time and the mass spectrum, which is often compared to libraries like NIST. nih.gov
High-Performance Liquid Chromatography (HPLC) is another crucial purification technique, particularly for less volatile or thermally sensitive compounds. nih.gov It is often used for the preparative purification of reaction products. nih.gov Different modes of HPLC, such as size-exclusion, ion-exchange, and reversed-phase, can be employed depending on the properties of the target molecule. nih.gov
Flash column chromatography is a common and efficient method for purifying products from organic reactions. In studies involving derivatives of this compound, flash chromatography with silica gel has been used to separate isomers and purify final products. ucl.ac.ukwiley-vch.de The choice of solvent system (e.g., ether-hexane) is critical for achieving good separation. wiley-vch.de
Thin-layer chromatography (TLC) is frequently used to monitor the progress of a reaction in real-time, allowing for the determination of the optimal reaction time and conditions. ifremer.fr
X-ray Crystallography for Absolute Stereochemistry Determination (if applicable to derivatives/products)
While X-ray crystallography is not directly applicable to the liquid compound this compound itself, it is an indispensable tool for determining the absolute stereochemistry of its solid derivatives or reaction products. This technique provides a definitive three-dimensional structure of a molecule, confirming its connectivity and spatial arrangement of atoms.
In the broader context of organic synthesis, X-ray crystallography is the gold standard for assigning the absolute configuration of chiral molecules. For instance, the structures of various synthesized compounds, including those with multiple stereocenters, have been unequivocally proven by X-ray crystallography. researchgate.net This is particularly important when new synthetic methodologies are developed to ensure the predicted stereochemical outcome is correct. ias.ac.inmdpi.com For example, the absolute stereochemistry of an α-methylselenocysteine derivative was confirmed using X-ray crystallography, which supported the assignment made by the Mosher method. usm.edu
In cases where a reaction produces a crystalline product, single-crystal X-ray diffraction analysis can provide detailed information about bond lengths, bond angles, and torsion angles, offering deep insights into the molecule's conformation. ias.ac.in This information is crucial for understanding structure-activity relationships and for the rational design of new molecules.
Future Prospects and Emerging Research Frontiers for 3 Trimethylsilyloxy 1 Butyne Chemistry
Development of Sustainable and Green Synthetic Routes Utilizing 3-(Trimethylsilyloxy)-1-butyne
The push towards environmentally benign chemical processes is a major driver in modern synthetic chemistry. epitomejournals.comacs.org Green chemistry principles, such as atom economy, prevention of waste, and the use of safer solvents and catalysts, are being increasingly applied to syntheses involving silyloxyalkynes. epitomejournals.commlsu.ac.in Future research will likely focus on replacing traditional, often hazardous, reagents and solvents with greener alternatives in reactions utilizing this compound. gaspublishers.com
Key areas of development include:
Solvent Replacement: Shifting from volatile organic compounds to safer, renewable, or recyclable solvents like water, supercritical fluids (like CO2), or bio-derived solvents. gaspublishers.comopcw.org
Catalytic Processes: Emphasizing the use of catalytic methods over stoichiometric reagents to minimize waste. epitomejournals.com This includes exploring solid-supported catalysts that can be easily recovered and reused.
Atom Economy: Designing reaction pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. mlsu.ac.in For instance, developing addition reactions that utilize the entire structure of this compound without generating byproducts.
Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biological sources rather than petrochemicals, which aligns with long-term sustainability goals. mlsu.ac.inopcw.org
The table below illustrates how green chemistry principles can be applied to syntheses involving this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Designing one-pot or tandem reactions to reduce intermediate isolation and purification steps. |
| Atom Economy | Prioritizing cycloaddition and addition reactions that incorporate the majority of the atoms from the reactants. |
| Safer Solvents & Auxiliaries | Replacing chlorinated solvents with ionic liquids or supercritical CO2 for reactions and extractions. opcw.org |
| Catalysis | Using recoverable solid-acid catalysts or metal nanoparticles instead of stoichiometric Lewis acids. epitomejournals.com |
Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Biocatalysis) for Transformations
The transformation of this compound and its derivatives is being revolutionized by the advent of novel catalytic systems that offer high selectivity and milder reaction conditions.
Organocatalysis: This field uses small, metal-free organic molecules to catalyze chemical reactions, offering a more sustainable alternative to traditional metal catalysts. arabjchem.org For silyloxyalkyne scaffolds, organocatalysts can facilitate a range of asymmetric transformations, creating chiral molecules with high enantioselectivity. kyoto-u.ac.jpresearchgate.net Research is focused on developing bifunctional organocatalysts that can activate both the nucleophile and the electrophile in a single step, enabling complex cyclizations and additions. kyoto-u.ac.jp
Biocatalysis: The use of enzymes as catalysts represents a frontier in green and selective synthesis. mdpi.comanr.fr Enzymes operate under mild conditions (temperature, pressure, and pH) and can exhibit remarkable stereo- and regioselectivity. mdpi.comunito.it For a substrate like this compound, enzymes such as lipases could be used for the selective deprotection of the silyl (B83357) ether, while other enzymes could potentially functionalize the alkyne group. anr.fr The immobilization of enzymes on solid supports, such as advanced silicas, is a rapidly growing area that enhances their stability and reusability, making industrial-scale biocatalytic processes more feasible. nih.govecovyst.com
| Catalytic System | Advantages for Silyloxyalkyne Chemistry | Potential Reactions |
| Organocatalysis | Metal-free, low toxicity, stable, high enantioselectivity. arabjchem.org | Asymmetric Michael additions, aldol (B89426) reactions, cyclizations. arabjchem.orgkyoto-u.ac.jp |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.comunito.it | Selective hydrolysis of the silyl ether, enzymatic additions to the alkyne. anr.frnih.gov |
Applications in Materials Science and Advanced Functional Materials
The unique bifunctional nature of this compound makes it a promising monomer and building block for the synthesis of advanced materials. sigmaaldrich.comlookchem.com The silicon-containing group can impart desirable properties such as thermal stability and gas permeability, while the alkyne provides a reactive handle for polymerization or further functionalization.
Emerging applications include:
Gas-Permeable Polymers: Silyl-substituted polymers, particularly those derived from alkynes or cyclic olefins, are known for their exceptionally high gas permeability. researchgate.net Research is exploring the synthesis of polymers from silyloxyalkyne monomers for applications in gas separation membranes and specialty packaging.
Functional Silicones: The trimethylsilyloxy group can be incorporated into silicone polymer backbones. The pendant alkyne group can then be used for post-polymerization modification, such as "click" chemistry, to attach functional groups, leading to the creation of smart or responsive materials.
Organic-Inorganic Hybrids: This compound can act as a linker between organic polymers and inorganic materials (like silica (B1680970) or metal oxides), creating hybrid materials with tailored optical, electronic, or mechanical properties.
Automation and Flow Chemistry for Scalable and Efficient Synthesis of Derivatives
To move from laboratory-scale synthesis to industrial production, efficiency and scalability are paramount. Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise process, offers significant advantages. nih.govbeilstein-journals.org
Key benefits for the synthesis of this compound derivatives include:
Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which is particularly advantageous when dealing with highly reactive intermediates or exothermic reactions. beilstein-journals.org
Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purities. researchgate.net
Scalability: Scaling up production is a matter of running the system for a longer duration or by using parallel reactors, avoiding the challenges of scaling up batch reactors. mdpi.com
Automation: Automated flow systems can streamline the synthesis, purification, and analysis of a library of derivatives, accelerating the discovery of new molecules with desired properties. mdpi.comacs.org
A notable example is the use of flow chemistry for the synthesis of 2-(trimethylsilyl)phenyl triflate aryne precursors, demonstrating that silyl-containing compounds can be efficiently prepared with high purity without the need for traditional, cumbersome techniques like low-temperature lithiation and column chromatography. acs.org
| Feature | Batch Chemistry | Flow Chemistry |
| Scalability | Difficult, requires re-optimization | Straightforward, run longer or in parallel mdpi.com |
| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes beilstein-journals.org |
| Process Control | Limited, potential for hot spots | Precise control over temperature and time researchgate.net |
| Productivity | Sequential processing | Continuous production, easy automation acs.org |
Design of New Reagents and Methodologies Based on Silyloxyalkyne Scaffolds
The silyloxyalkyne motif is a versatile platform for the development of novel reagents and synthetic methods. The silyl ether acts as a protected, and sometimes sterically directing, hydroxyl group, while the terminal alkyne is a gateway to a vast array of chemical transformations.
Future research directions include:
Cycloaddition Reactions: The alkyne can participate in various cycloadditions (e.g., [2+2+2], [4+2]) to construct complex polycyclic frameworks. The silyloxy group can influence the stereochemical outcome of these reactions.
Vinylogous Reactivity: Silyl enol ethers derived from related structures are known to act as vinylogous nucleophiles in reactions like the Mukaiyama aldol reaction. acs.org Exploring similar extended reactivity for silyloxyalkyne systems could lead to new carbon-carbon bond-forming strategies.
Multi-component Reactions: Designing one-pot reactions where this compound and two or more other components combine to form complex products, maximizing synthetic efficiency.
Novel Silylating Agents: While the trimethylsilyl (B98337) (TMS) group is common, exploring derivatives with different silyl groups (e.g., tert-butyldimethylsilyl, triisopropylsilyl) can fine-tune the stability and reactivity of the protected alcohol, offering greater control in multi-step syntheses. core.ac.uk
The reaction of related 1,3-bis(trimethylsilyloxy)-1,3-butadienes with various electrophiles to form butenolides and other heterocyclic structures highlights the synthetic potential of silyloxy-functionalized unsaturated systems. researchgate.netnih.gov Applying similar strategies to this compound is a promising avenue for the discovery of new synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
